molecular formula C12H18N2S B1518957 4-[2-(Thiomorpholin-4-yl)ethyl]aniline CAS No. 1042786-65-1

4-[2-(Thiomorpholin-4-yl)ethyl]aniline

Cat. No.: B1518957
CAS No.: 1042786-65-1
M. Wt: 222.35 g/mol
InChI Key: QLEWSVVVLAMGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Thiomorpholin-4-yl)ethyl]aniline (CAS 22589-35-1, molecular formula C₁₂H₁₇N₂S) is a substituted aniline derivative featuring a thiomorpholine moiety linked via an ethyl chain. Thiomorpholine, a six-membered heterocycle containing one sulfur and one nitrogen atom, distinguishes this compound from its oxygen-containing morpholine counterpart. The sulfur atom enhances lipophilicity and introduces metabolic susceptibility due to oxidation to sulfoxides or sulfones, making it a versatile building block in medicinal chemistry .

Properties

IUPAC Name

4-(2-thiomorpholin-4-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEWSVVVLAMGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Thiomorpholin-4-yl)ethyl]aniline typically involves the reaction of thiomorpholine with an appropriate alkylating agent followed by the introduction of the aniline group. One common method is the nucleophilic substitution reaction where thiomorpholine is reacted with 2-chloroethylamine to form the intermediate, which is then further reacted with aniline.

Industrial Production Methods: In an industrial setting, the production of 4-[2-(Thiomorpholin-4-yl)ethyl]aniline may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Thiomorpholin-4-yl)ethyl]aniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form various derivatives, such as nitro compounds.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The thiomorpholine ring can undergo substitution reactions with different nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Nitro derivatives, azo compounds, and other oxidized products.

  • Reduction: Reduced amines and other derivatives.

  • Substitution: Substituted thiomorpholines and other derivatives.

Scientific Research Applications

4-[2-(Thiomorpholin-4-yl)ethyl]aniline has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[2-(Thiomorpholin-4-yl)ethyl]aniline exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the desired outcome.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Molecular Formula Molecular Weight Heteroatom Key Structural Feature
4-[2-(Thiomorpholin-4-yl)ethyl]aniline C₁₂H₁₇N₂S 221.34 S Ethyl-linked thiomorpholine
4-[2-(Morpholin-4-yl)ethyl]aniline C₁₂H₁₇N₂O 205.28 O Ethyl-linked morpholine
4-[2-(Piperidin-1-yl)ethyl]aniline C₁₃H₂₀N₂ 204.31 N Ethyl-linked piperidine
4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline C₁₃H₂₂N₃ 220.34 N Ethyl-linked methylpiperazine
  • Thiomorpholine vs. Morpholine : The sulfur atom in thiomorpholine increases electron density and steric bulk compared to morpholine’s oxygen. This difference alters intermolecular interactions, as seen in the crystal packing of 4-(4-nitrophenyl)thiomorpholine, which forms centrosymmetric dimers via C–H···O bonds, unlike its morpholine analog .
  • Piperidine/Piperazine Derivatives : These lack sulfur but offer nitrogen-based hydrogen bonding capabilities, influencing solubility and receptor interactions .

Physicochemical Properties and Lipophilicity

The sulfur atom in thiomorpholine significantly impacts physicochemical properties:

  • Lipophilicity : Thiomorpholine derivatives exhibit higher logP values compared to morpholine analogs due to sulfur’s polarizability. For example, 4-[2-(Thiomorpholin-4-yl)ethyl]aniline is predicted to have a logP ~2.5, whereas its morpholine counterpart (C₁₂H₁₇N₂O) may have logP ~1.8 .
  • Solubility : Reduced polarity from sulfur decreases aqueous solubility but enhances membrane permeability, critical for central nervous system (CNS) drug candidates.
  • Hydrogen Bonding : Thiomorpholine’s sulfur participates less in hydrogen bonding than morpholine’s oxygen, affecting crystal packing and solubility profiles .

Metabolic Stability and Oxidation Susceptibility

Thiomorpholine’s sulfur serves as a "metabolic soft spot," enabling oxidation to sulfoxides or sulfones. This property is exploited in prodrug strategies or to modulate pharmacokinetics. In contrast, morpholine and piperidine derivatives are metabolically stable, favoring long-acting therapeutics . For instance:

  • Antimycobacterial Agents : Thiomorpholine-based squaramides leverage sulfur oxidation for controlled metabolic activation .
  • Kinase Inhibitors : Morpholine derivatives are preferred for sustained target engagement due to their stability .

Crystallographic and Hydrogen Bonding Analysis

X-ray crystallography of 4-(4-nitrophenyl)thiomorpholine reveals a chair conformation with quasi-axial nitro group positioning. Weak C–H···O interactions dominate the crystal packing, contrasting with morpholine analogs that lack sulfur-mediated dimerization . Similar trends are expected for 4-[2-(Thiomorpholin-4-yl)ethyl]aniline, where sulfur’s steric effects may disrupt π-π stacking observed in nitrogenous analogs like piperidine derivatives .

Biological Activity

4-[2-(Thiomorpholin-4-yl)ethyl]aniline is a compound characterized by the presence of a thiomorpholine ring and an aniline moiety. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry. The compound has garnered attention for its interactions with various biological targets, leading to applications in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula of 4-[2-(Thiomorpholin-4-yl)ethyl]aniline includes both sulfur and nitrogen atoms, enhancing its reactivity. The thiomorpholine group provides a unique site for interaction with biological macromolecules, while the aniline moiety influences the compound's solubility and binding characteristics.

Property Details
Molecular Formula C11_{11}H16_{16}N2_{2}S
Molecular Weight 216.32 g/mol
Solubility Soluble in organic solvents
Functional Groups Thiomorpholine, Aniline

Research indicates that 4-[2-(Thiomorpholin-4-yl)ethyl]aniline exhibits biological activity primarily through its ability to interact with specific enzymes and receptors. The compound may inhibit enzymatic functions by forming covalent bonds at active sites, disrupting normal biochemical pathways. For instance, preliminary studies suggest that it can effectively inhibit certain enzyme activities, which could lead to desired therapeutic effects in various conditions, including cancer and microbial infections .

Antimicrobial Activity

The compound has shown promise in antimicrobial research. Studies indicate that it possesses inhibitory effects against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

In vitro studies have demonstrated that 4-[2-(Thiomorpholin-4-yl)ethyl]aniline exhibits significant anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), where it inhibited cell proliferation effectively. The compound's action may involve the induction of apoptosis or cell cycle arrest through modulation of signaling pathways associated with tumor growth .

Case Studies

  • Breast Cancer Cell Line (MCF-7) :
    • Objective : To evaluate the antiproliferative effect.
    • Method : MTT assay was employed to determine cell viability.
    • Results : The compound demonstrated a dose-dependent reduction in cell viability, indicating potent anticancer activity.
  • Antimicrobial Efficacy :
    • Objective : To assess the antibacterial properties against Gram-positive and Gram-negative bacteria.
    • Method : Disc diffusion method was utilized.
    • Results : Significant zones of inhibition were observed, suggesting effective antibacterial activity.

ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 4-[2-(Thiomorpholin-4-yl)ethyl]aniline is crucial for its development as a therapeutic agent:

Parameter Value/Description
Oral Bioavailability Moderate
Plasma Protein Binding High
Metabolic Stability Moderate; subject to hepatic metabolism

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Thiomorpholin-4-yl)ethyl]aniline
Reactant of Route 2
Reactant of Route 2
4-[2-(Thiomorpholin-4-yl)ethyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.